![molecular formula C19H20ClN5O2 B4697910 N-2,1,3-benzoxadiazol-4-yl-2-[4-(2-chlorobenzyl)-1-piperazinyl]acetamide](/img/structure/B4697910.png)
N-2,1,3-benzoxadiazol-4-yl-2-[4-(2-chlorobenzyl)-1-piperazinyl]acetamide
Overview
Description
N-2,1,3-benzoxadiazol-4-yl-2-[4-(2-chlorobenzyl)-1-piperazinyl]acetamide, also known as BODIPY-piperazine, is a fluorescent probe that has gained significant attention in the field of scientific research due to its unique chemical properties. This compound has been widely used in various fields of research, including biochemistry, pharmacology, and cell biology. In
Scientific Research Applications
N-2,1,3-benzoxadiazol-4-yl-2-[4-(2-chlorobenzyl)-1-piperazinyl]acetamideazine has been widely used as a fluorescent probe in various fields of scientific research. It has been used in biochemistry to study protein-protein interactions, enzyme activity, and protein folding. In pharmacology, N-2,1,3-benzoxadiazol-4-yl-2-[4-(2-chlorobenzyl)-1-piperazinyl]acetamideazine has been used to study drug-receptor interactions and drug metabolism. In cell biology, N-2,1,3-benzoxadiazol-4-yl-2-[4-(2-chlorobenzyl)-1-piperazinyl]acetamideazine has been used to study cell signaling, membrane dynamics, and intracellular trafficking.
Mechanism of Action
N-2,1,3-benzoxadiazol-4-yl-2-[4-(2-chlorobenzyl)-1-piperazinyl]acetamideazine acts as a fluorescent probe by emitting a strong fluorescence signal upon excitation with light. The mechanism of action of N-2,1,3-benzoxadiazol-4-yl-2-[4-(2-chlorobenzyl)-1-piperazinyl]acetamideazine involves the interaction between the probe and the target molecule. The fluorescence signal emitted by N-2,1,3-benzoxadiazol-4-yl-2-[4-(2-chlorobenzyl)-1-piperazinyl]acetamideazine is influenced by the microenvironment of the target molecule, including pH, polarity, and viscosity.
Biochemical and Physiological Effects:
N-2,1,3-benzoxadiazol-4-yl-2-[4-(2-chlorobenzyl)-1-piperazinyl]acetamideazine has been shown to have low toxicity and minimal effects on cellular function. It has been used in live-cell imaging studies to visualize protein localization and dynamics. N-2,1,3-benzoxadiazol-4-yl-2-[4-(2-chlorobenzyl)-1-piperazinyl]acetamideazine has also been used in in vitro studies to investigate the effects of drugs and other molecules on cellular function.
Advantages and Limitations for Lab Experiments
N-2,1,3-benzoxadiazol-4-yl-2-[4-(2-chlorobenzyl)-1-piperazinyl]acetamideazine has several advantages for lab experiments, including its high sensitivity and specificity, low toxicity, and ease of use. However, there are also some limitations to using N-2,1,3-benzoxadiazol-4-yl-2-[4-(2-chlorobenzyl)-1-piperazinyl]acetamideazine, including its relatively high cost and the need for specialized equipment for fluorescence imaging.
Future Directions
There are several future directions for the use of N-2,1,3-benzoxadiazol-4-yl-2-[4-(2-chlorobenzyl)-1-piperazinyl]acetamideazine in scientific research. One area of future research is the development of new applications for N-2,1,3-benzoxadiazol-4-yl-2-[4-(2-chlorobenzyl)-1-piperazinyl]acetamideazine in drug discovery and development. Another area of future research is the development of new fluorescent probes based on the N-2,1,3-benzoxadiazol-4-yl-2-[4-(2-chlorobenzyl)-1-piperazinyl]acetamideazine scaffold. Additionally, the use of N-2,1,3-benzoxadiazol-4-yl-2-[4-(2-chlorobenzyl)-1-piperazinyl]acetamideazine in combination with other imaging techniques, such as electron microscopy, could provide new insights into cellular function and structure.
Conclusion:
In conclusion, N-2,1,3-benzoxadiazol-4-yl-2-[4-(2-chlorobenzyl)-1-piperazinyl]acetamideazine is a fluorescent probe that has gained significant attention in the field of scientific research due to its unique chemical properties. The synthesis method for N-2,1,3-benzoxadiazol-4-yl-2-[4-(2-chlorobenzyl)-1-piperazinyl]acetamideazine is complex, but the compound has been widely used in various fields of research, including biochemistry, pharmacology, and cell biology. N-2,1,3-benzoxadiazol-4-yl-2-[4-(2-chlorobenzyl)-1-piperazinyl]acetamideazine acts as a fluorescent probe by emitting a strong fluorescence signal upon excitation with light, and it has several advantages for lab experiments, including its high sensitivity and specificity, low toxicity, and ease of use. There are several future directions for the use of N-2,1,3-benzoxadiazol-4-yl-2-[4-(2-chlorobenzyl)-1-piperazinyl]acetamideazine in scientific research, and it is likely to continue to be an important tool for studying cellular function and structure.
properties
IUPAC Name |
N-(2,1,3-benzoxadiazol-4-yl)-2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN5O2/c20-15-5-2-1-4-14(15)12-24-8-10-25(11-9-24)13-18(26)21-16-6-3-7-17-19(16)23-27-22-17/h1-7H,8-13H2,(H,21,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFDNJJPDPKEPCT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2Cl)CC(=O)NC3=CC=CC4=NON=C43 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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